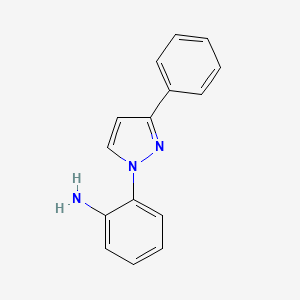

2-(3-Phenyl-1H-pyrazol-1-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H13N3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

2-(3-phenylpyrazol-1-yl)aniline |

InChI |

InChI=1S/C15H13N3/c16-13-8-4-5-9-15(13)18-11-10-14(17-18)12-6-2-1-3-7-12/h1-11H,16H2 |

InChI Key |

HYXYNLYXXMMREF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2)C3=CC=CC=C3N |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Phenyl 1h Pyrazol 1 Yl Aniline and Analogues

General Synthetic Strategies for Pyrazole-Aniline Systems

General strategies for constructing the pyrazole-aniline scaffold primarily rely on condensation and cyclocondensation reactions. These methods involve the formation of the pyrazole (B372694) ring from acyclic precursors, often in a one-pot fashion.

Condensation Reactions Involving Pyrazole and Aniline (B41778) Derivatives

Condensation reactions are a cornerstone in the synthesis of pyrazole-aniline systems. A prevalent method involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound, a classic approach known as the Knorr pyrazole synthesis. beilstein-journals.org In the context of synthesizing 2-(3-phenyl-1H-pyrazol-1-yl)aniline, this would typically involve the condensation of (2-aminophenyl)hydrazine with a 1-phenyl-1,3-dicarbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization and dehydration to yield the aromatic pyrazole ring. youtube.comyoutube.com

Multicomponent reactions (MCRs) have also emerged as a powerful tool, allowing for the construction of complex pyrazole structures in a single step from three or more starting materials. beilstein-journals.orgnih.gov These reactions often exhibit high atom economy and procedural simplicity. For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can be employed to synthesize polysubstituted pyrazoles. beilstein-journals.org

The following table summarizes representative condensation reactions for pyrazole synthesis:

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product Type |

| 1,3-Dicarbonyl Compound | Hydrazine | Acid or Base Catalysis | Substituted Pyrazole |

| α,β-Unsaturated Ketone | Hydrazine | - | Pyrazoline (oxidizes to Pyrazole) beilstein-journals.org |

| Aldehyde, β-Ketoester | Hydrazine | Lewis Acid | Persubstituted Pyrazole beilstein-journals.org |

Cyclocondensation Approaches

Cyclocondensation reactions are a subset of condensation reactions where the cyclization step is a defining feature of the transformation. These approaches are highly effective for constructing the pyrazole ring system. nih.govmdpi.com A common strategy involves the [3+2] cyclocondensation of a 1,3-dielectrophile with a hydrazine derivative. beilstein-journals.orgnih.gov The 1,3-dielectrophile can be generated in situ, enhancing the efficiency of the process.

Another significant cyclocondensation approach is the reaction of α,β-unsaturated carbonyl compounds with hydrazines. This method initially forms pyrazolines, which can be readily oxidized to the corresponding aromatic pyrazoles. beilstein-journals.org The regioselectivity of this reaction can often be controlled by the nature of the substituents on the unsaturated system. nih.gov Furthermore, the use of cross-conjugated enynones with arylhydrazines has been shown to lead to the regioselective synthesis of pyrazole derivatives. nih.gov

| Reaction Type | Reactant 1 | Reactant 2 | Key Features |

| [3+2] Cyclocondensation | In situ generated 1,3-dielectrophile | Hydrazine | High efficiency, often one-pot beilstein-journals.orgnih.gov |

| Michael Addition/Cyclocondensation | α,β-Unsaturated carbonyl compound | Hydrazine | Forms pyrazoline intermediate, subsequent oxidation beilstein-journals.org |

| Cyclocondensation | Cross-conjugated enynone | Arylhydrazine | Regioselective, high yields nih.gov |

Catalytic Paradigms in the Synthesis of the Chemical Compound

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of this compound and its analogues is no exception. Various catalytic systems, including metal-based and acid-catalyzed methods, have been developed to enhance reaction rates, improve yields, and control selectivity.

Metal-Catalyzed Transformations

Transition-metal catalysis offers a versatile platform for the synthesis of pyrazoles through C-H functionalization and cross-coupling reactions. rsc.org Palladium-catalyzed reactions, for example, are widely used for the N-arylation of pyrazoles. organic-chemistry.org In the synthesis of this compound, a palladium catalyst could be used to couple 3-phenyl-1H-pyrazole with a suitable 2-haloaniline derivative. nih.gov

Ruthenium catalysts have also been employed in the dehydrogenative coupling of 1,3-diols with arylhydrazines to afford pyrazoles. organic-chemistry.org Furthermore, rhodium-catalyzed addition-cyclization of hydrazines with alkynes provides a mild route to highly substituted pyrazoles. organic-chemistry.org Nickel complexes have been shown to catalyze the transformation of isoxazoles into pyrazoles. organic-chemistry.org

Titanium imido complexes have been utilized in a multicomponent oxidative coupling of alkynes and nitriles to synthesize multisubstituted pyrazoles, avoiding the use of hydrazine reagents. acs.org

Acid-Catalyzed Condensation Methodologies

Acid catalysis is frequently employed to accelerate condensation reactions leading to pyrazole formation. beilstein-journals.org Lewis acids, such as samarium(III) chloride (SmCl₃), can catalyze the acylation of β-ketoesters to generate 1,3-diketones in situ, which then undergo cyclization with hydrazine to form 3,4,5-substituted pyrazoles. beilstein-journals.org Brønsted acids, like p-toluenesulfonic acid (p-TSA), can facilitate the Claisen-Schmidt condensation reaction between a diketone and an aldehyde, followed by cyclization with a hydrazine to yield fully substituted pyrazoles. rsc.org Acid-catalyzed cyclization of (1H-pyrazol-5-yl)anilines has also been reported to produce fused pyrazolo[4,3-c]quinolines. bohrium.com

The choice of acid catalyst can influence the reaction pathway and the final product distribution. For instance, in the reaction of enaminones with 5-aminopyrazole, acetic acid catalysis can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. nih.gov

Copper-Catalyzed Oxidative Cyclization Pathways

Copper-catalyzed reactions have emerged as a powerful and often more sustainable alternative to palladium-catalyzed transformations. Copper catalysts can promote the aerobic oxidative cyclization of β,γ-unsaturated hydrazones to provide a broad range of pyrazole derivatives. organic-chemistry.org This method is initiated by the formation of a hydrazonyl radical, followed by cyclization.

Copper catalysis is also effective in the N-arylation of pyrazoles. organic-chemistry.org A notable application is the copper-catalyzed coupling of arylboronic acids with a protected diimide, followed by deprotection and cyclocondensation with a 1,3-dicarbonyl compound in a one-pot process to yield N-substituted pyrazoles. beilstein-journals.org Furthermore, copper(II) has been shown to catalyze domino annulation reactions of pyrazole-based building blocks to generate complex heterocyclic systems. nih.gov The hydroamination of cyclopropenes with pyrazoles can also be achieved using a copper catalyst. nih.gov

| Catalyst | Reaction Type | Reactants | Key Advantages |

| Palladium | Cross-coupling | Pyrazole, Aryl halide | High efficiency for C-N bond formation organic-chemistry.orgnih.gov |

| Ruthenium | Dehydrogenative Coupling | 1,3-diol, Arylhydrazine | Atom economical organic-chemistry.org |

| Rhodium | Addition-Cyclization | Hydrazine, Alkyne | Mild reaction conditions organic-chemistry.org |

| Titanium | Multicomponent Coupling | Alkyne, Nitrile, Ti-imido complex | Avoids hydrazine reagents acs.org |

| Lewis Acids (e.g., SmCl₃) | Acylation/Cyclocondensation | β-ketoester, Acid chloride, Hydrazine | In situ generation of precursors beilstein-journals.org |

| Brønsted Acids (e.g., p-TSA) | Condensation/Cyclization | Diketone, Aldehyde, Hydrazine | Access to fully substituted pyrazoles rsc.org |

| Copper | Oxidative Cyclization | β,γ-Unsaturated hydrazone | Aerobic conditions, radical pathway organic-chemistry.org |

| Copper | N-Arylation | Pyrazole, Arylboronic acid | One-pot synthesis potential beilstein-journals.org |

Green Chemistry Principles in Synthetic Route Design

The adoption of green chemistry principles aims to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. researchgate.nettandfonline.com Key strategies include the use of alternative energy sources like microwave irradiation, minimizing solvent use, and developing catalyst-free reaction systems to enhance efficiency and environmental compatibility. researchgate.netnih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. daneshyari.comrasayanjournal.co.in This technology has been successfully applied to the synthesis of various pyrazole derivatives. rasayanjournal.co.insemanticscholar.org

The key advantage of microwave heating lies in its direct and efficient energy transfer to the reaction mixture, which can significantly reduce reaction times from hours to minutes. rasayanjournal.co.innih.gov For instance, in the synthesis of N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides, a microwave-assisted approach using ethanol (B145695) as a solvent proceeded smoothly in just 5-6 minutes, offering better yields than the conventional method which required refluxing for several hours. rasayanjournal.co.in Similarly, the synthesis of trifluoromethyl-substituted spiro derivatives was achieved in 5 minutes with yields of 85-90% under microwave irradiation. nih.gov

Research has demonstrated the effectiveness of microwave irradiation in various pyrazole syntheses. One study compared conventional heating with microwave irradiation for the synthesis of biologically active pyrano[2,3-c]pyrazole derivatives. The conventional method at 80 °C took 1.4 hours for an 80% yield, whereas the microwave method yielded 88% in just 25 minutes. nih.gov Another example is the synthesis of 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole derivatives, where microwave irradiation for 10 minutes was sufficient for the cyclization reaction. nih.gov

| Compound Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Pyrano[2,3-c]pyrazole derivatives | Conventional (80 °C) | 1.4 hours | 80% | nih.gov |

| Microwave | 25 minutes | 88% | ||

| 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives | Conventional | 290 minutes | 78% | nih.gov |

| Microwave | 10-25 minutes | 97% | ||

| N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides | Conventional (Reflux) | 3-4 hours | 62-75% | rasayanjournal.co.in |

| Microwave | 5-6 minutes | 78-89% |

Developing catalyst-free synthetic routes is a core objective of green chemistry, as it simplifies reaction procedures, reduces costs, and minimizes toxic waste from metal catalysts. researchgate.net Several catalyst-free systems have been successfully developed for the synthesis of pyrazole derivatives, often utilizing green solvents like water or solvent-free conditions. researchgate.netdntb.gov.ua

One notable example is the catalyst-free, one-pot synthesis of pyrazole-aniline linked coumarin (B35378) derivatives, which involves the formation of both C-N and C-C bonds in an environmentally friendly manner. researchgate.net This approach highlights the potential for directly constructing complex molecules like this compound without the need for a catalyst. Another efficient, catalyst-free method involves a multicomponent reaction for synthesizing pyrano[2,3-c]pyrazole derivatives in water, facilitated by ultrasonic irradiation, which also aligns with green chemistry principles. nih.gov

Solvent-free reactions, sometimes employing grinding techniques or a minimal amount of a recyclable medium like tetrabutylammonium (B224687) bromide (TBAB), have also proven effective. tandfonline.com For instance, a series of pyrazole derivatives were synthesized in good yields (75–86%) at room temperature under solvent-free conditions in the presence of TBAB. tandfonline.com Furthermore, a temperature-controlled, catalyst- and oxidant-free synthesis has been developed for the divergent production of pyrazoles and 1-tosyl-1H-pyrazoles, showcasing the versatility of catalyst-free approaches. nih.gov

| Product Type | Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| Pyrano[2,3-c]pyrazole derivatives | Ultrasonic irradiation, water medium | Multicomponent reaction, excellent yields | nih.gov |

| Pyrazole-aniline linked coumarin derivatives | One-pot, catalyst-free | Ecofriendly, good to excellent yields | researchgate.net |

| Highly functionalized pyrazoles | Tetrabutylammonium bromide (TBAB), room temperature, solvent-free | Good yields (75-86%), recoverable medium | tandfonline.com |

| 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles | One-pot, three-component, green media | Environmentally friendly, catalyst-free | dntb.gov.ua |

Synthetic Routes to Key Precursors and Intermediates

The synthesis of this compound relies on the availability of key precursors and intermediates, primarily substituted phenylhydrazines and 1,3-dicarbonyl compounds or their equivalents. researchgate.netorganic-chemistry.org The classical Knorr pyrazole synthesis and related methods involve the cyclocondensation of these two components. csic.es

A fundamental intermediate for the target molecule is 3-phenyl-1H-pyrazole. A common route to this precursor starts from acetophenone (B1666503), which undergoes a Knoevenagel condensation followed by a cyclization reaction with hydrazine. researchgate.net Alternatively, 1,3-diketones can be reacted with hydrazine. organic-chemistry.org For instance, the reaction of 1-phenyl-1,3-butanedione (benzoylacetone) with hydrazine hydrate (B1144303) is a direct method to obtain 3-phenyl-5-methyl-1H-pyrazole.

The synthesis of N-aryl pyrazoles, such as the target compound, typically involves the reaction of a 1,3-dicarbonyl compound with an appropriately substituted arylhydrazine. For this compound, the key precursors would be a 3-phenyl-1,3-dicarbonyl synthon and (2-aminophenyl)hydrazine. The synthesis of pyrazolo[3,4-b]quinolines, which share a similar structural foundation, often involves the reaction of substituted anilines with pyrazole derivatives containing aldehyde or ketone functional groups. mdpi.com

Another versatile precursor strategy involves the use of chalcones (α,β-unsaturated ketones). researchgate.net For example, a chalcone (B49325) derived from a pyrazole-4-carbaldehyde can undergo cyclocondensation with reagents like semicarbazide (B1199961) to form complex bipyrazole structures. researchgate.net Similarly, pyrazole-3-carbonitriles can be converted into carbothioamides, which then serve as intermediates for constructing more complex heterocyclic systems attached to the pyrazole ring. nih.gov

| Precursor/Intermediate | Starting Materials | Reaction Type | Resulting Structure | Reference |

|---|---|---|---|---|

| 3-Phenyl-1H-pyrazole | Acetophenone, DMF-DMA, Hydrazine | Knoevenagel condensation, Cyclization | Core pyrazole ring with phenyl group | researchgate.net |

| Substituted Pyrazoles | 1,3-Diketones, Hydrazine/Arylhydrazine | Cyclocondensation | 1,3,5-substituted pyrazoles | organic-chemistry.org |

| Pyrazolo[3,4-b]quinolines | Substituted anilines, Pyrazole aldehydes/ketones | Condensation/Cyclization | Fused heterocyclic system | mdpi.com |

| Reduced 3,4′-bipyrazole-2-carbothioamides | Pyrazole-chalcones, Thiosemicarbazide | Cyclocondensation | Complex pyrazole-linked heterocycles | researchgate.net |

| 5-Aryl-1-phenyl-1H-pyrazole-3-carbothioamide | Pyrazole-3-carbonitriles, Hydrogen sulfide | Thionation | Intermediate for thiazole (B1198619) synthesis | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 2 3 Phenyl 1h Pyrazol 1 Yl Aniline

Intrinsic Reactivity Profiles of the Pyrazole (B372694) and Aniline (B41778) Moieties

The pyrazole ring is an electron-rich aromatic heterocycle, while the aniline ring features an activating amino group. Their combination in a single molecule creates a unique reactivity profile.

The distribution of electrons within the 2-(3-phenyl-1H-pyrazol-1-yl)aniline structure determines the preferred sites for chemical attack.

Pyrazole Moiety: The pyrazole ring possesses both nucleophilic and electrophilic character at different positions. researchgate.net Due to its pronounced aromaticity, it can undergo electrophilic substitution reactions, preferentially at the C4 position. researchgate.netnih.gov The C3 and C5 positions are comparatively electron-deficient due to the electronegativity of the adjacent nitrogen atoms, making them susceptible to nucleophilic attack. researchgate.netnih.gov The pyridine-like nitrogen atom (N2) acts as a nucleophilic center, capable of accepting a proton or coordinating to metal centers. researchgate.net The pyrrole-like nitrogen (N1) is already substituted by the aniline ring and is therefore not available for reactions in the same way as in an unsubstituted pyrazole.

Aniline Moiety: The aniline portion of the molecule is characterized by the electron-donating amino (-NH₂) group. The lone pair of electrons on the nitrogen atom increases the electron density of the attached benzene (B151609) ring, particularly at the ortho and para positions relative to the amino group. This makes the aromatic ring highly activated towards electrophilic substitution at these sites. The nitrogen atom of the amino group is itself a primary nucleophilic site, readily participating in reactions such as alkylation and acylation.

The following table summarizes the key reactive sites within the molecule:

Table 1: Nucleophilic and Electrophilic Activation Sites

| Moiety | Position | Character | Typical Reactions |

|---|---|---|---|

| Pyrazole | N2 (Pyridine-like) | Nucleophilic | Protonation, Coordination |

| C3 | Electrophilic | Nucleophilic Attack | |

| C4 | Nucleophilic | Electrophilic Substitution | |

| C5 | Electrophilic | Nucleophilic Attack | |

| Aniline | -NH₂ Group | Nucleophilic | Acylation, Alkylation, Diazotization |

| ortho-position | Nucleophilic | Electrophilic Aromatic Substitution |

Mechanistic Investigations of Bond Formation and Cleavage Pathways

The synthesis and degradation of N-arylpyrazoles like this compound involve specific bond-forming and bond-breaking steps.

Bond Formation: The formation of the core pyrazole structure typically occurs through cyclocondensation reactions. A common method involves the reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, where the hydrazine acts as a bidentate nucleophile. nih.gov The formation of the crucial N-aryl bond, which connects the pyrazole and aniline rings in the title compound, can be achieved through mechanisms like nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For instance, the synthesis of related pyrazoloquinolines from substituted anilines and pyrazole derivatives proceeds through the nucleophilic substitution of a leaving group on the pyrazole ring by the aniline's amino group, followed by intramolecular cyclization. mdpi.com

Bond Cleavage: The bonds within the this compound structure exhibit varying lability. The C-N bond linking the aniline ring to the pyrazole nitrogen is a key linkage. Studies on related N-arylazoles have shown that this C-N single bond can be cleaved under specific catalytic conditions. For example, metalloporphyrin/H₂O₂ systems have been shown to effectively catalyze the cleavage of this aryl-nitrogen bond. researchgate.net The peptide bond, which is an amide linkage, is conceptually similar to the C-N bonds in the heterocyclic structure, and its cleavage through hydrolysis is often facilitated by strong acids or specific enzymes (proteases). youtube.com This suggests that the C-N bonds within the pyrazole and aniline framework could potentially be hydrolyzed under harsh acidic conditions.

Tautomerism and Conformational Dynamics Studies

While unsubstituted pyrazoles are known to exhibit annular tautomerism, where a proton can reside on either of the two nitrogen atoms, this phenomenon is blocked in this compound because the N1 position is substituted by the aniline ring. researchgate.netglobalresearchonline.netnih.gov

However, the molecule's flexibility is governed by conformational dynamics, primarily the rotation around the single bonds connecting the three ring systems:

The C-N bond between the aniline ring and the pyrazole N1 atom.

The C-C bond between the pyrazole C3 atom and the phenyl ring.

Chemical Stability and Transformation Pathways

The stability of this compound is generally high due to its aromatic character, but it can be transformed through targeted reactions. Pyrazole rings are known to be relatively resistant to oxidation and reduction but can be modified under specific catalytic conditions. globalresearchonline.net

The aromatic pyrazole ring can be reduced via catalytic hydrogenation. The process typically proceeds in a stepwise manner, first yielding a pyrazoline and, upon further reduction, a pyrazolidine. globalresearchonline.net

The mechanism often involves metal catalysts such as ruthenium, palladium, or manganese. nih.govrsc.org In some systems, the mechanism is proposed to be an outer-sphere hydrogen transfer from a metal-hydride intermediate to the substrate. nih.gov The reaction conditions, including the choice of catalyst, solvent, temperature, and hydrogen pressure, are critical for achieving the desired transformation and selectivity.

The following table outlines typical components used in catalytic hydrogenation processes involving pyrazole-related structures. google.comgoogle.com

Table 2: Typical Components in Catalytic Hydrogenation of Pyrazole Systems

| Component | Examples | Role |

|---|---|---|

| Catalyst | Ruthenium (Ru) complexes, Palladium on Carbon (Pd/C), Manganese (Mn) complexes | Activates H₂ and facilitates its transfer to the substrate. nih.govrsc.org |

| Hydrogen Source | H₂ gas, 2-Propanol (for transfer hydrogenation) | Provides the hydrogen atoms for the reduction. |

| Solvent | Protic solvents (e.g., alcohols), Aprotic solvents (e.g., DMF) | Solubilizes reactants and influences catalyst activity. |

| Additive | Brønsted or Lewis acids | Can act as a co-catalyst to activate the substrate. google.comgoogle.com |

Functional Group Interconversions and Derivatization Strategies

The presence of multiple reactive sites allows for a wide range of functional group interconversions and derivatization strategies to modify the parent structure.

Aniline Moiety Transformations:

N-Acylation/Alkylation: The primary amino group can be readily acylated with acyl chlorides or anhydrides, or alkylated with alkyl halides.

Diazotization: The amino group can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). This diazonium intermediate is highly versatile and can be substituted by a wide variety of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions.

Electrophilic Aromatic Substitution: The aniline ring can undergo reactions such as halogenation, nitration, or sulfonation, primarily at the para-position relative to the amino group, as the ortho-positions are sterically hindered by the pyrazole substituent.

Pyrazole Moiety Transformations:

Electrophilic Substitution: The C4 position of the pyrazole ring is the primary site for electrophilic attack, allowing for the introduction of nitro, halogen, or sulfonyl groups. researchgate.net

Functionalization via Precursors: Derivatization can be achieved by starting with a functionalized pyrazole, such as a 1,3-diphenylpyrazole-4-carboxaldehyde, which can then undergo condensation reactions to create more complex structures. ekb.eg Similarly, pyrazole-carbothioamides can be used as precursors to synthesize pyrazolyl-thiazole derivatives. nih.gov

The following table summarizes key derivatization strategies for the molecule.

Table 3: Derivatization and Functional Group Interconversion Strategies

| Moiety | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| Aniline | Diazotization/Sandmeyer | NaNO₂, HCl; CuX (X=Cl, Br, CN) | -X (Halide, Cyano) |

| N-Acylation | Acetyl chloride, Pyridine | -NH-C(O)CH₃ (Amide) | |

| Electrophilic Halogenation | Br₂, Acetic Acid | Bromo-substituted aniline ring | |

| Pyrazole | Electrophilic Nitration | HNO₃, H₂SO₄ | -NO₂ at C4 position |

| Electrophilic Halogenation | NBS, I₂ | Halogen at C4 position |

Coordination Chemistry and Ligand Applications of 2 3 Phenyl 1h Pyrazol 1 Yl Aniline

Ligand Design Principles and Chelation Modes

The design of 2-(3-Phenyl-1H-pyrazol-1-yl)aniline as a ligand is predicated on the strategic placement of its donor atoms. This arrangement facilitates the formation of stable chelate rings upon coordination to a metal center. The primary donor sites are the nitrogen atom of the aniline (B41778) group and one of the nitrogen atoms of the pyrazole (B372694) ring. This bifunctional nature allows the molecule to act as a bidentate ligand, effectively "gripping" the metal ion.

Metal Complex Synthesis and Structural Elucidation

The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated and purified using standard techniques such as crystallization.

Formation of Transition Metal Complexes

A variety of transition metal complexes incorporating ligands with similar pyrazole and aniline or related functionalities have been successfully synthesized and characterized. researchgate.netnih.gov While direct synthesis with this compound is a subject of ongoing research, the established reactivity of related pyrazole-based ligands provides a strong indication of its coordination capabilities. For instance, pyrazole-containing Schiff base ligands have been shown to form stable complexes with copper(II) and cobalt(II). researchgate.net In these cases, the metal ions coordinate through the oxygen of a phenol (B47542) group and the nitrogen of an azomethine group, demonstrating the versatility of pyrazole-based scaffolds in forming bidentate chelate structures. researchgate.net

Furthermore, the coordination chemistry of pyrazole derivatives with other transition metals like ruthenium, osmium, and palladium has been explored, highlighting the robust nature of the pyrazole moiety in forming stable metal-ligand bonds. nih.govresearchgate.net These studies often employ techniques like NMR spectroscopy and single-crystal X-ray diffraction to elucidate the structures of the resulting complexes. nih.govresearchgate.net

Chelation Effects and Geometric Considerations in Metal Coordination

For example, in related pyrazolone-based ligands, the coordination of two bidentate ligands to a metal center can lead to octahedral geometries. mdpi.com The specific arrangement of the ligands around the metal ion can lead to different isomers (e.g., cis or trans), each with distinct physical and chemical properties. The steric bulk of the phenyl group in this compound can also create steric hindrance, influencing the approach of other ligands and favoring specific geometric arrangements.

Catalytic Applications of Metal-Pyrazole-Aniline Complexes

The metal complexes derived from this compound and related ligands have shown considerable promise as catalysts in a range of organic transformations. The electronic and steric properties of the ligand can be fine-tuned to modulate the reactivity of the metal center, making these complexes highly adaptable for specific catalytic applications.

Carbon-Carbon Coupling Reactions

Metal complexes featuring pyrazole-based ligands have demonstrated catalytic activity in carbon-carbon coupling reactions. For instance, palladium(II) complexes with phosphinite ligands containing a triazole moiety, a related nitrogen heterocycle, have shown excellent catalytic activity in the α-alkylation of acetophenone (B1666503) derivatives. researchgate.net While direct evidence for this compound complexes in these reactions is still emerging, the known catalytic prowess of similar palladium and nickel complexes suggests a strong potential for their application in this area. researchgate.net

Other Catalytic Transformations

While the primary catalytic applications of this compound and its direct derivatives are still an emerging field of study, research into structurally related pyrazole-aniline systems demonstrates their potential in various catalytic transformations. The strategic placement of the pyrazole and aniline moieties offers a unique bidentate chelation site for metal centers, which is a key feature for designing effective catalysts.

Palladium complexes, in particular, have been a focal point in catalysis. The inorganic and coordination chemistry of palladium is extensive, with its 0 and +2 oxidation states being pivotal in many catalytic cycles. researchgate.net For instance, NNN pincer palladium(II) complexes featuring N-(2-(1H-pyrazol-1-yl)phenyl)picolinamide ligands have been synthesized and characterized. researchgate.net These complexes have demonstrated efficient catalytic activity in the Heck coupling reaction of aryl bromides with olefins, producing various styrenes in moderate to high yields. researchgate.net The NNN pincer ligand, which shares the core 2-(pyrazol-1-yl)aniline structure, coordinates with the palladium(II) center, creating a stable and active catalyst for this significant carbon-carbon bond-forming reaction. researchgate.net

The general utility of palladium-N-heterocyclic carbene (NHC) complexes in cross-coupling reactions is also well-established. nih.gov The introduction of aniline-based ligands to these systems has been shown to produce highly active and stable precatalysts. nih.gov This suggests that this compound could serve as a valuable ligand in developing novel Pd-NHC catalysts for a wide range of cross-coupling reactions.

The broader class of Schiff base metal complexes are also recognized as versatile catalysts for numerous organic transformations, including oxidation, reduction, and cyclization reactions. jocpr.com The catalytic efficiency of these complexes is attributed to the structural diversity of the Schiff base ligands and their ability to electronically modulate the coordinated metal ion. jocpr.com This opens up possibilities for the Schiff base derivatives of this compound to be employed in catalysis. For example, molybdenum Schiff base complexes have been effectively used in the catalytic oxidation of alcohols. sciforum.net Similarly, platinum(II) Schiff base complexes have been successfully utilized as photocatalysts in visible-light-induced cross-dehydrogenative coupling reactions. nih.gov

Table 1: Catalytic Activity of a Related NNN Pincer Palladium(II) Complex in Heck Coupling researchgate.net

| Entry | Aryl Bromide | Olefin | Product | Yield (%) |

| 1 | Bromobenzene | Styrene | Stilbene | 92 |

| 2 | 4-Bromotoluene | Styrene | 4-Methylstilbene | 95 |

| 3 | 4-Bromoanisole | Styrene | 4-Methoxystilbene | 88 |

| 4 | 4-Bromobenzonitrile | Styrene | 4-Cyanostilbene | 85 |

| 5 | 1-Bromo-4-nitrobenzene | Styrene | 4-Nitrostilbene | 78 |

| 6 | Bromobenzene | n-Butyl acrylate | n-Butyl cinnamate | 90 |

This data is representative of the catalytic activity of NNN pincer palladium(II) complexes with N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands, which are structurally similar to potential complexes of this compound.

Schiff Base Derivatives in Coordination Chemistry

Schiff bases, characterized by the azomethine (-C=N-) functional group, are among the most widely used ligands in coordination chemistry. journalajst.comuobaghdad.edu.iq They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. journalajst.comnih.gov The amino group of this compound makes it a suitable precursor for the synthesis of a variety of Schiff base ligands.

The resulting Schiff bases derived from this compound would possess multiple donor atoms, including the imine nitrogen, the pyrazole nitrogen, and potentially other donor atoms from the aldehyde or ketone precursor. This multi-dentate character allows them to form stable complexes with a wide range of transition metal ions. nih.gov The coordination of these Schiff base ligands to metal ions can lead to the formation of mononuclear or polynuclear complexes with diverse geometries, such as octahedral or square planar, depending on the metal ion and the specific ligand structure. uobaghdad.edu.iqchemmethod.com

The general synthetic route to metal complexes of Schiff bases involves the reaction of the pre-synthesized Schiff base ligand with a metal salt in a suitable solvent. nih.gov Alternatively, in situ methods can be employed where the metal ion, amine, and carbonyl compound are reacted together in one pot. researchgate.net

For example, Schiff bases derived from substituted pyrazole aldehydes and various amines have been shown to coordinate with metal ions like Cu(II) and Co(II) through the azomethine nitrogen and a phenolic oxygen atom, acting as bidentate ligands. nih.gov Research on Schiff bases derived from other pyrazole-containing amines, such as 3-amino-1-phenyl-2-pyrazoline-5-one, has demonstrated the formation of stable bidentate complexes with a variety of divalent metal ions, coordinating through the azomethine nitrogen and a deprotonated phenolic oxygen. uobaghdad.edu.iq Similarly, metal complexes of Schiff bases derived from isatin (B1672199) monohydrazone and 3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have been reported, forming octahedral and tetrahedral geometries with various metal ions. journalajst.com

The electronic and structural properties of the resulting metal complexes can be fine-tuned by varying the substituents on either the aniline or the aldehyde/ketone part of the Schiff base ligand. This versatility makes Schiff base complexes of this compound promising candidates for applications in various fields, including catalysis and materials science. jocpr.comnih.gov

Table 2: Examples of Metal Complexes with Pyrazole-Based Schiff Base Ligands

| Ligand Precursor 1 (Amine) | Ligand Precursor 2 (Carbonyl) | Metal Ion(s) | Proposed Geometry | Reference |

| 3-amino-1-phenyl-2-pyrazoline-5-one | 2-hydroxy-naphthaldehyde | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), Pd(II), Pt(II) | Octahedral, Square Planar | uobaghdad.edu.iq |

| Isatin monohydrazone | 3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | Octahedral, Tetrahedral | journalajst.com |

| 3-(3-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde | o-aminophenol | Cu(II), Co(II) | Octahedral | nih.gov |

| 5-amino-1H-pyrazole derivatives | Various aldehydes | - | - | rsc.org |

Advanced Computational and Theoretical Investigations of 2 3 Phenyl 1h Pyrazol 1 Yl Aniline

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular and electronic properties of complex organic compounds. These computational methods provide deep insights into the fundamental characteristics of molecules like 2-(3-Phenyl-1H-pyrazol-1-yl)aniline, complementing and guiding experimental research. Calculations are often performed using hybrid functionals such as B3LYP combined with a suitable basis set like 6-311++G(d,p) to ensure a high level of accuracy for both geometric and electronic properties. ekb.eg

The first step in a computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. ekb.eg For this compound, this analysis reveals critical information about the spatial orientation of its three key structural motifs: the aniline (B41778) ring, the pyrazole (B372694) ring, and the phenyl substituent.

Table 1: Selected Optimized Geometrical Parameters for a Pyrazole Derivative Structure Note: The following data is representative of typical bond lengths and angles found in similar structures and is for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C-N (Aniline) | 1.398 |

| N-N (Pyrazole) | 1.350 | |

| C=N (Pyrazole) | 1.325 | |

| C-C (Inter-ring) | 1.485 | |

| **Bond Angles (°) ** | C-N-C (Aniline-Pyrazole) | 128.5 |

| C-N-N (Pyrazole) | 112.0 | |

| N-N-C (Pyrazole) | 106.5 | |

| Dihedral Angles (°) | Phenyl-Pyrazole | 25.0 |

| Pyrazole-Aniline | 45.0 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. malayajournal.org

For this compound, the HOMO is expected to be predominantly localized on the electron-rich aniline moiety, particularly the amino group and the aromatic ring. This indicates that this region is the most probable site for electrophilic attack. Conversely, the LUMO is likely distributed across the pyrazole ring and the attached phenyl group, which are more electron-deficient. This distribution identifies the regions susceptible to nucleophilic attack. A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org

Table 2: Calculated Frontier Molecular Orbital Energies Note: Values are illustrative and based on DFT calculations for analogous compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -5.45 |

| LUMO Energy | -1.30 |

| Energy Gap (ΔE) | 4.15 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. nih.gov It helps in predicting the sites for electrophilic and nucleophilic reactions, as well as understanding hydrogen bonding interactions. malayajournal.org The MEP map is color-coded to represent different electrostatic potential values.

In the MEP map of this compound, distinct regions of charge can be identified:

Negative Regions (Red to Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are typically located around the nitrogen atoms of the pyrazole ring and the nitrogen atom of the aniline's amino group due to the presence of lone pairs of electrons. nih.govnih.gov

Positive Regions (Blue): These areas indicate electron deficiency and are the sites for nucleophilic attack. They are primarily found around the hydrogen atoms of the amino group and the C-H bonds of the aromatic rings. researchgate.net

Neutral Regions (Green): These areas represent regions of near-zero potential.

The MEP analysis provides a comprehensive picture of the molecule's electronic landscape, highlighting the reactive centers and offering insights into its intermolecular interactions. nih.gov

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful methods for simulating the spectroscopic properties of molecules, which can be used to validate experimental data and aid in the interpretation of complex spectra.

Theoretical vibrational frequencies can be calculated using DFT methods. These calculated frequencies are often scaled by an appropriate factor to correct for anharmonicity and other systematic errors inherent in the computational method, leading to excellent agreement with experimental FT-IR and Raman spectra. researchgate.netnih.gov The analysis of the vibrational modes for this compound allows for the unambiguous assignment of key spectral bands.

Key vibrational modes include:

N-H Stretching: The asymmetric and symmetric stretching vibrations of the aniline amino group are typically observed in the 3400-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. mdpi.com

C=C and C=N Stretching: The stretching vibrations of the aromatic rings and the C=N bond of the pyrazole ring are found in the 1400-1650 cm⁻¹ range. mdpi.com

Ring Deformations: Vibrations corresponding to the deformation of the pyrazole and phenyl rings appear at lower wavenumbers.

Potential Energy Distribution (PED) analysis is often employed to determine the contribution of individual bond stretches, bends, and torsions to each vibrational mode, providing a detailed understanding of the molecule's dynamics. nih.gov

Table 3: Selected Predicted Vibrational Frequencies and Their Assignments Note: Frequencies are representative and based on studies of similar aniline and pyrazole structures.

| Predicted Scaled Frequency (cm⁻¹) | Experimental Range (cm⁻¹) | Assignment |

| 3480 | ~3475 | N-H Asymmetric Stretching |

| 3395 | ~3390 | N-H Symmetric Stretching |

| 3060 | ~3055 | Aromatic C-H Stretching |

| 1610 | ~1605 | Aromatic C=C Stretching |

| 1585 | ~1580 | C=N Stretching (Pyrazole) |

| 1270 | ~1275 | C-N Stretching (Aniline) |

Theoretical prediction of NMR chemical shifts (¹H and ¹³C) is a powerful tool for structure elucidation and confirmation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely used for this purpose and typically yields results that correlate well with experimental data. acs.org

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the aniline ring, the pyrazole ring, and the phenyl substituent. The protons on the aniline ring are expected to appear in the aromatic region, with their exact shifts influenced by the electron-donating amino group. The pyrazole protons would also resonate in the aromatic region but at different chemical shifts due to the heterocyclic environment. The ¹³C NMR spectrum would similarly show characteristic signals for the carbons in each of the three rings. Comparing the calculated chemical shifts with experimental values can confirm the molecular structure and assign each resonance to a specific atom. researchgate.netresearchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) Note: Data is illustrative, referenced against tetramethylsilane (TMS), and based on typical values for related structures.

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

| Aniline-H (ortho to NH₂) | 6.8 - 7.0 | Aniline-C (ipso-NH₂) | 145 - 148 |

| Aniline-H (meta to NH₂) | 7.2 - 7.4 | Aniline-C (ipso-Pyrazole) | 138 - 141 |

| Aniline-H (para to NH₂) | 6.7 - 6.9 | Pyrazole-C3 | 150 - 153 |

| Pyrazole-H4 | 6.5 - 6.7 | Pyrazole-C4 | 105 - 108 |

| Pyrazole-H5 | 8.0 - 8.2 | Pyrazole-C5 | 140 - 143 |

| Phenyl-H | 7.3 - 7.8 | Phenyl-C (ipso) | 130 - 133 |

| NH₂ | 4.5 - 5.5 | Phenyl-C | 125 - 129 |

Intermolecular Interactions and Binding Affinity Studies

Computational chemistry has become an essential tool for understanding the structural and functional characteristics of pyrazole derivatives, offering deep insights into their molecular behavior and interactions. eurasianjournals.com These methods are crucial for predicting how compounds like this compound interact with biological targets, which is fundamental in fields like drug discovery. By simulating these interactions, researchers can estimate the binding affinity and elucidate the specific forces that stabilize the ligand-target complex. This knowledge is invaluable for the rational design of new therapeutic agents with improved efficacy and specificity. eurasianjournals.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely applied in medicinal chemistry to predict the binding mode and affinity of a ligand to a biological target, typically a protein. For pyrazole derivatives, which are known to exhibit a wide range of biological activities, docking studies provide a theoretical framework for designing new, potent inhibitors for various therapeutic targets. ajpp.innih.gov

Studies on compounds structurally related to this compound have demonstrated their potential to inhibit a variety of protein and receptor kinases. nih.gov These kinases are crucial in cell signaling, and their deregulation is often implicated in diseases like cancer. mdpi.com Docking simulations have successfully predicted the binding of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives to the active site of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Similarly, other pyrazole derivatives have been docked against targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A kinase, Epidermal Growth Factor Receptor (EGFR) kinase, and Heat Shock Protein 90α (Hsp90α). nih.govnih.govrsc.org

The interactions predicted by these docking studies are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking. The aniline and phenyl moieties of the pyrazole scaffold are often involved in crucial hydrophobic and aromatic stacking interactions within the receptor's binding pocket. For instance, in docking studies against EGFR, pyrazole derivatives have been shown to form multiple hydrogen bonds with key amino acid residues. rsc.org The specific interactions and calculated binding energies from these studies help to rationalize the structure-activity relationships observed in experimental assays and guide the design of more potent analogues. bohrium.com

Table 1: Representative Molecular Docking Studies of Phenylpyrazole Derivatives with Various Protein Targets

| Pyrazole Derivative | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative | CDK2 | Not specified | Active site residues | nih.gov |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 (kJ/mol) | Not specified | nih.gov |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 (kJ/mol) | Not specified | nih.gov |

| Pyrazole-containing imide derivative | Hsp90α (1UYK) | Not specified | Active site residues | nih.gov |

| 1,3,5-triazine-based pyrazole derivative | EGFR kinase (6V6O) | Not specified | Multiple H-bonds with amino acids | rsc.org |

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. eurasianjournals.com This technique is invaluable for assessing the stability of a ligand's binding pose, understanding the conformational changes in both the ligand and the protein upon binding, and calculating binding free energies. eurasianjournals.commdpi.com MD simulations are frequently employed to validate docking results and to gain a more profound understanding of the dynamic behavior of the ligand-target complex. eurasianjournals.com

For pyrazole derivatives, MD simulations have been used to explore the stability of their complexes with targets like Hsp90α and RET kinase. mdpi.comnih.gov These simulations typically run for nanoseconds and track various parameters to assess the stability of the system. Key metrics include the root-mean-square deviation (RMSD) of the protein and ligand atoms, which indicates conformational stability, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

A stable ligand-protein complex in an MD simulation is often characterized by a low and converging RMSD value for the ligand, indicating that it remains securely bound in the active site. mdpi.com Furthermore, analysis of the simulation trajectory can reveal the persistence of key intermolecular interactions, such as hydrogen bonds, that were initially identified through docking. researchgate.net By calculating the binding free energy from the simulation data, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), researchers can obtain a more accurate estimation of the binding affinity than from docking scores alone. mdpi.com These detailed dynamic insights are crucial for confirming the binding hypothesis and for the refinement of potential drug candidates. eurasianjournals.com

Table 2: Summary of Molecular Dynamics (MD) Simulation Studies on Pyrazole Derivative-Target Complexes

| Pyrazole Derivative | Protein Target | Simulation Duration | Key Findings | Reference |

|---|---|---|---|---|

| Pyrazole-containing imide derivative (A2) | Hsp90α | Not specified | Explored the most likely binding mode and stability of the complex. | nih.gov |

| Most active pyrazole derivative (compound 25) | RET Kinase | Not specified | Confirmed stability of the docked conformation; identified consistent hydrophobic and H-bond interactions. | mdpi.com |

| Benzylidene amino phenol (B47542) derivative | Thymidylate Kinase (TMK) | 100 ns | Confirmed stability of the ligand as an inhibitor; identified constant interactions with Arg76 and Phe72. | researchgate.net |

| Pyrazole-carboxamide derivative (6a) | Carbonic Anhydrase I & II (hCA I & hCA II) | Not specified | Results showed higher binding affinities for the most active compounds compared to the standard. | nih.gov |

Polymorphism and Crystal Structure Prediction through Theoretical Methods

Polymorphism, the ability of a solid material to exist in multiple forms or crystal structures, is a critical consideration in pharmaceutical sciences, as different polymorphs can have different physical properties, including solubility and stability. researchgate.net Crystal Structure Prediction (CSP) is a computational methodology that aims to predict the crystal structures of a molecule from its chemical diagram alone. researchgate.net CSP methods are increasingly used to explore the potential polymorphic landscape of a given molecule, helping to identify the most stable crystal form and assess the risk of other, less stable forms appearing. researchgate.net

For pyrazole-based compounds like this compound, theoretical methods can predict how molecules will pack in the solid state. This involves generating a multitude of possible crystal packing arrangements and ranking them based on their calculated lattice energies. The dominant intermolecular interactions that govern the crystal packing of pyrazole derivatives include hydrogen bonds (often N-H···N or N-H···O), C-H···π interactions, and π-π stacking. researchgate.netslideshare.net

Experimental crystal structure determinations of related compounds, such as 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes and various halogenated pyrazoles, provide valuable data that informs and validates theoretical predictions. mdpi.comnih.gov For instance, studies on halogenated pyrazoles have revealed common supramolecular motifs like dimers, trimers, and catemers (chains) formed through hydrogen bonding. mdpi.com Similarly, the crystal structure of a 2-(5-phenylpyrazol-3-yl)-8-arylimino-5,6,7-trihydroquinolyliron chloride complex revealed a self-assembling network stabilized by intermolecular NH···H₂O and OH···Cl hydrogen bonds. mdpi.com By analyzing the molecular structure of this compound, CSP can hypothesize the formation of similar hydrogen-bonded networks and stacking interactions, thereby predicting its likely crystal structures and potential for polymorphism. researchgate.net

Diverse Academic Research Applications of 2 3 Phenyl 1h Pyrazol 1 Yl Aniline and Its Derivatives

Applications in Medicinal Chemistry Research

The unique structural features of 2-(3-phenyl-1H-pyrazol-1-yl)aniline, characterized by the presence of a pyrazole (B372694) ring linked to a phenylaniline moiety, make it a privileged scaffold in drug discovery. Researchers have synthesized and evaluated numerous derivatives, leading to significant findings in various areas of medicinal chemistry.

Antimicrobial Activity Studies (Antibacterial, Antifungal)

Derivatives of this compound have been a focal point of antimicrobial research, with numerous studies demonstrating their potential as both antibacterial and antifungal agents. These compounds often exhibit broad-spectrum activity against a variety of pathogens.

One area of investigation involves the synthesis of new 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones. nih.gov Several of these compounds have shown good antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with their efficacy being comparable to the antibiotic ciprofloxacin. nih.gov Certain derivatives also displayed notable antifungal activity against Aspergillus niger and A. flavus, comparable to fluconazole. nih.gov

Furthermore, the incorporation of a thiazole (B1198619) ring at the 3-position of the pyrazole has been explored. A series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives were synthesized and screened for their antimicrobial properties. nih.gov Many of these compounds exhibited good activity against both Gram-negative and Gram-positive bacteria, and a significant number showed promising antifungal activity against A. niger. nih.gov

Other research has focused on creating pyrazoline derivatives. For instance, a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones were synthesized and found to have good to moderate antibacterial and antifungal activities, with compounds containing a methoxy (B1213986) group showing particularly high activity. researchgate.net Similarly, some pyrazoline and hydrazone derivatives have demonstrated moderate activity against various bacteria and fungi. nih.gov

The synthesis of pyrazole derivatives from α,β-unsaturated ketones has also yielded compounds with antimicrobial properties. mdpi.com Additionally, novel pyrazole analogues have been synthesized and screened, with some showing high activity against E. coli and Streptococcus epidermidis, and one compound displaying significant antifungal activity against Aspergillus niger. nih.gov The synthesis of pyrazolone (B3327878) derivatives has also resulted in compounds with significant activity against various bacterial and fungal species. scholarsresearchlibrary.com

It has been noted that pyrazoline derivatives with chloro, nitro, or methoxy substituents tend to exhibit better antimicrobial activity. researchgate.net The lipophilic nature of 2-pyrazoline (B94618) derivatives contributes to their biological activities. researchgate.net

Table 1: Selected Research on Antimicrobial Activity of this compound Derivatives

| Derivative Class | Target Organisms | Key Findings |

|---|---|---|

| 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, A. flavus | Good antibacterial and antifungal activity, comparable to standard drugs. nih.gov |

| 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles | Gram-negative and Gram-positive bacteria, A. niger | Good antibacterial and antifungal activity. nih.gov |

| (3-Phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones | Various bacteria and fungi | Good to moderate antimicrobial activity; methoxy group enhances activity. researchgate.net |

| Novel Pyrazole Analogues | E. coli, S. epidermidis, A. niger | High antibacterial and antifungal activity observed in specific compounds. nih.gov |

Anticancer Research: In Vitro Studies and Mechanistic Insights

The pyrazole nucleus is a well-established pharmacophore in the design of anticancer agents. mdpi.com Consequently, derivatives of this compound have been extensively investigated for their potential as anticancer drugs, with many studies reporting promising in vitro cytotoxicity against various cancer cell lines.

Research has shown that pyrazoline hybrids, in particular, are a significant area of focus in the development of novel anticancer agents. nih.gov For instance, pyrazolyl pyrazoline derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines such as HeLa, NCI-H460, and PC-3. nih.gov One study reported that a phenylazide isatine-pyrazoline hybrid was active against NCI-H23 and MCF-7 cancer cell lines. nih.gov

Furthermore, the synthesis of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas has yielded compounds with significant in vitro anticancer activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines. nih.gov One particular derivative demonstrated broad-spectrum antitumor activity and was found to induce apoptosis in HCT-116 cells by affecting the expression of pro-apoptotic and anti-apoptotic proteins and arresting the cell cycle. nih.gov

The pyrazole scaffold has also been incorporated into other heterocyclic systems to enhance anticancer potential. For example, pyrazole-tethered thiazole derivatives have been investigated as potential apoptosis inducers. nih.gov The pyrazole moiety itself is found in various biologically active molecules and is considered a versatile lead molecule in pharmaceutical development. nih.govorientjchem.org

Table 2: Selected Research on Anticancer Activity of this compound Derivatives

| Derivative Class | Cancer Cell Lines | Key Findings |

|---|---|---|

| Pyrazolyl pyrazolines | HeLa, NCI-H460, PC-3 | Showed in vitro cytotoxicity. nih.gov |

| Phenylazide isatine-pyrazoline hybrid | NCI-H23, MCF-7 | Demonstrated activity against these cell lines. nih.gov |

| 1-(2-Methyl-6-arylpyridin-3-yl)-3-phenylureas | A549, HCT-116 | Exhibited significant anticancer activity and induced apoptosis. nih.gov |

Anti-inflammatory Activity Studies

The pyrazole nucleus is a core component of several well-known anti-inflammatory drugs, such as celecoxib (B62257). rjpbr.com This has spurred research into the anti-inflammatory potential of this compound derivatives.

Studies have shown that various pyrazole derivatives possess significant anti-inflammatory and analgesic properties. rjpbr.com For example, a series of pyrazolone derivatives were synthesized and found to be active as anti-inflammatory and analgesic agents. researchgate.net One particular pyrazolone derivative containing a benzimidazole (B57391) moiety showed maximum anti-inflammatory activity compared to celecoxib. japsonline.com

The synthesis of novel pyrazole analogues has also yielded compounds with better anti-inflammatory activity than standard drugs like diclofenac (B195802) sodium. nih.gov Additionally, some pyrazoline derivatives have been reported to be more active than celecoxib in anti-inflammatory assays. nih.gov The fusion of a thiophene (B33073) nucleus, also known for its anti-inflammatory action, with a pyrazole ring has been explored to create more potent anti-inflammatory agents. rjpbr.com

Table 3: Selected Research on Anti-inflammatory Activity of this compound Derivatives

| Derivative Class | Key Findings |

|---|---|

| Pyrazolone derivatives | Active as anti-inflammatory and analgesic agents. researchgate.net |

| Pyrazolone with benzimidazole moiety | Showed maximum anti-inflammatory activity compared to celecoxib. japsonline.com |

| Novel pyrazole analogues | Demonstrated better anti-inflammatory activity than diclofenac sodium. nih.gov |

| Pyrazoline derivatives | Reported to be more active than celecoxib. nih.gov |

Enzyme Inhibitor Design and Evaluation (e.g., DPP-IV, EGFR Kinase)

Derivatives of this compound have been designed and evaluated as inhibitors of various enzymes implicated in disease, including dipeptidyl peptidase-4 (DPP-4) and epidermal growth factor receptor (EGFR) kinase.

In the context of DPP-4 inhibition for the management of type 2 diabetes, new thiosemicarbazones incorporating a pyrazole ring have been synthesized. mdpi.com One such compound, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide, was identified as a highly effective DPP-4 inhibitor, more potent than the standard drug sitagliptin. mdpi.com Furthermore, computational studies have explored substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives as potential DPP-IV inhibitors, with some showing better docking scores and forming more stable complexes than the approved drug Anagliptin. chemmethod.comchemmethod.com

In the realm of anticancer therapy, EGFR kinase is a key target. Novel quinazolinone derivatives have been designed and synthesized as EGFR tyrosine kinase inhibitors. nih.gov While not directly derivatives of the title compound, this research highlights the importance of heterocyclic scaffolds in designing enzyme inhibitors. The pyrazole moiety itself is a known pharmacophore in the development of various enzyme inhibitors. researchgate.net

Biofilm Inhibition Research

Bacterial biofilms present a significant challenge in treating infections due to their resistance to antibiotics. Research has shown that derivatives of this compound can inhibit biofilm formation.

Studies have demonstrated that certain derivatives can effectively inhibit biofilm formation in bacteria such as S. mutans and S. aureus. openrepository.com For instance, dehydration synthesis of specific drug candidates led to significant inhibition of biofilm formation, with one compound achieving up to 99.48% inhibition in S. aureus. openrepository.com The mechanism is thought to involve the interference with bacterial quorum sensing, where the drug molecule binds to the signal receptor proteins of the microbes. openrepository.com

Furthermore, novel pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized and assessed for their antibiofilm activities. nih.gov Several of these compounds demonstrated significant antibacterial and antibiofilm activity against multidrug-resistant clinical isolates. nih.gov The disruption of biofilms by these derivatives was confirmed through SEM analysis. nih.gov Research on 3-[(1H-pyrazol-3-yl)imino]indolin-2-one derivatives also showed their ability to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Exploration of Potential Biological Targets and Pathways (e.g., copper-catalyzed biochemical pathways)

Research into the derivatives of this compound also extends to the exploration of their potential biological targets and the pathways through which they exert their effects. While specific studies on copper-catalyzed biochemical pathways involving the title compound are not extensively detailed in the provided context, the broad spectrum of biological activities suggests interactions with multiple cellular targets.

For example, the anti-inflammatory activity of pyrazole derivatives is often linked to the inhibition of cyclooxygenase (COX) enzymes. rjpbr.com The anticancer effects can be attributed to the inhibition of protein kinases or the induction of apoptosis through various signaling pathways. nih.govnih.gov The antimicrobial and antibiofilm activities point towards interference with essential bacterial processes like cell wall synthesis, DNA replication, or quorum sensing. openrepository.comnih.gov The pyrazole nucleus itself is known to be a versatile scaffold that can be modified to target a wide range of biological molecules. researchgate.net

Antioxidant Activity Investigations

The investigation of pyrazole derivatives for their antioxidant properties is an active area of research, driven by the potential of these compounds to mitigate oxidative stress implicated in various diseases. While direct studies on the antioxidant activity of this compound are not extensively documented in publicly available research, the broader class of N-aryl and phenyl-substituted pyrazole derivatives has shown significant promise in scavenging free radicals.

Research on related phenyl-pyrazolone derivatives, which share structural similarities with the target compound, has demonstrated their capacity to act as potent antioxidants. mdpi.com These molecules are structurally analogous to edaravone, a known antioxidant drug. mdpi.com The antioxidant potential of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.gov For instance, a study on novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives revealed that the presence of a free NH group in the pyrazoline ring can enhance antioxidant activity by increasing the hydrogen-donating capacity. nih.gov The antioxidant activity of pyrazole derivatives is attributed to the ability of the pyrazole (1,2-diazole) ring to prevent oxidative stress. nih.gov

A series of newly synthesized pyrazole derivatives were evaluated for their in vitro antioxidant activity, with some compounds exhibiting considerable radical scavenging capabilities. nih.gov The structure-activity relationship studies on these derivatives often indicate that the nature and position of substituents on the phenyl and pyrazole rings play a crucial role in their antioxidant potency. For example, certain thienyl-pyrazole derivatives have shown excellent DPPH and hydroxyl radical scavenging activities. nih.gov

The following table summarizes the antioxidant activity of some N-phenyl pyrazole derivatives, highlighting the influence of different substituents on their radical scavenging potential.

| Derivative Structure | Antioxidant Activity (IC50, µg/mL) | Reference |

| 3-(4-Methoxyphenyl)-5-(3-naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro isoxazole | Good RSA | nih.gov |

| 3'-(Naphthalen-2-yl)-1',2-diphenyl-5-(p-tolyl)-3,4-dihydro-2H,1'H-[3,4']-bipyrazole | Good RSA | nih.gov |

| Thienyl-pyrazole derivative 5g | DPPH: 0.245 ± 0.01 µM | nih.gov |

| Thienyl-pyrazole derivative 5h | DPPH: 0.284 ± 0.02 µM | nih.gov |

RSA: Radical Scavenging Activity

These findings collectively suggest that the this compound scaffold is a promising candidate for the development of novel antioxidant agents. Further research focusing specifically on this compound and its derivatives is warranted to fully elucidate their antioxidant potential and mechanisms of action.

Contributions to Materials Science

The unique photophysical properties of pyrazole-based compounds make them attractive for various applications in materials science, including the development of advanced optical and electronic materials.

Derivatives of 1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline (MPPQ) have been studied for their absorption and photoluminescence properties. researchgate.net These compounds exhibit solvatochromism, where their emission bands shift to longer wavelengths (red-shift) with increasing solvent polarity, indicating a significant dipole moment in the excited state. researchgate.net This behavior is attributed to an intramolecular charge transfer (ICT) state, which becomes the lowest excited state in highly polar environments. researchgate.net Such properties are highly desirable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research on trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines has also demonstrated their potential in both photovoltaic and electroluminescent applications, with some derivatives exhibiting bright bluish-green light emission in OLED devices.

The inherent fluorescence of many pyrazole derivatives, combined with the ability to functionalize the pyrazole ring and its substituents, makes them excellent candidates for the development of chemical sensors and probes. nih.gov Pyrazole-based fluorescent chemosensors have been designed for the selective detection of various metal ions. nih.gov For instance, pyrazole-pyridine derivatives have shown potential for the detection of Fe³⁺, Co²⁺, Ni²⁺, and Cd²⁺ due to the formation of chelates with these metal ions, which alters their fluorescence properties. nih.gov Another example is an acylhydrazone derivative containing a pyridine-pyrazole moiety that acts as a selective fluorescent chemosensor for Al³⁺. nih.gov The development of these sensors often relies on mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).

The strong fluorescence exhibited by many pyrazole derivatives has led to their extensive use in the design of organic dyes and fluorophores. Pyrazoline derivatives, which are structurally related to pyrazoles, are known for their intense blue fluorescence. jlu.edu.cn The synthesis of 1-(2-benzothiazolyl)-3-phenyl pyrazoline derivatives has been explored for their fluorescence properties and potential applications. jlu.edu.cn The conjugation of pyrene (B120774) with a pyrazole core has resulted in highly fluorescent dyes known as pyrazoolympicenes, which exhibit bright fluorescence in solution. The emission spectra of these compounds can be tuned by protonation, suggesting their potential use as sensors for acidic environments.

Catalysis in Organic Synthesis (Beyond Coordination Complexes)

The application of this compound and its direct derivatives in heterogeneous catalysis, particularly in the form of nanocomposite catalysts, is an emerging area with limited specific research currently available. However, the broader family of polyaniline-based nanocomposites has been extensively studied for their catalytic activities. Polyaniline (PANI) nanocomposites are recognized for their high efficiency, reactivity, and simple separation, making them attractive as heterogeneous catalysts. These materials have been successfully employed for the catalytic reduction of various hazardous water pollutants. While the direct incorporation of this compound into such nanocomposites for catalytic purposes is not yet widely reported, the presence of the aniline (B41778) moiety in its structure suggests a potential for its use as a monomer or co-monomer in the synthesis of novel catalytic polyaniline-based materials. Further research is required to explore the synthesis and catalytic applications of this compound-functionalized nanocomposites.

Green Chemical Process Facilitation

The field of green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. A key strategy in achieving this goal is the development of efficient and recyclable catalysts that can operate under environmentally benign conditions. Derivatives of this compound have emerged as a promising class of compounds in this context, primarily due to their role as versatile ligands in coordination chemistry. The structural framework of these molecules, featuring multiple nitrogen donor sites from both the pyrazole ring and the aniline group, allows them to form stable and catalytically active complexes with a variety of transition metals. These metal complexes can facilitate a range of chemical transformations in a manner consistent with the principles of green chemistry.

The core of their function lies in their ability to act as bidentate or polydentate ligands. This chelation effect stabilizes the metal center, enabling the resulting catalyst to maintain its activity over multiple cycles, a crucial aspect for sustainable processes. Research into related pyrazole-based ligands has demonstrated their effectiveness in various catalytic applications, including oxidation reactions and carbon-carbon bond-forming cross-couplings. These catalysts often operate under mild conditions, such as lower temperatures and pressures, and can be effective in greener solvents like water and ethanol (B145695), thereby reducing energy consumption and avoiding volatile organic compounds (VOCs).

A significant area of application for these catalysts is in biomimetic oxidation reactions. For instance, copper complexes with pyrazole-based ligands have been shown to mimic the activity of catechol oxidase, an enzyme that catalyzes the oxidation of catechols to quinones. jocpr.comresearchgate.netresearchgate.net These reactions are fundamental in both biological systems and industrial processes. The use of synthetic catalysts that can perform these oxidations using atmospheric oxygen as the oxidant represents a green alternative to conventional methods that often rely on stoichiometric and hazardous oxidizing agents. researchgate.net

One study investigated the in-situ formation of catalysts from various pyrazole-based ligands and copper(II) salts for the oxidation of catechol. The research highlighted that the catalytic activity is influenced by the ligand structure, the copper salt's counter-ion, and the solvent. researchgate.net The ability to use methanol (B129727) as a solvent and achieve high turnover rates demonstrates a step towards greener process conditions. researchgate.net

The following table details the kinetic parameters for the oxidation of catechol using a catalyst formed in-situ from a pyrazole-based ligand (L2) and copper(II) acetate (B1210297) in methanol, showcasing the efficiency of such systems.

Table 1: Kinetic Parameters for Catechol Oxidation Catalyzed by a Pyrazole-Copper Complex

| Catalyst System | Solvent | Vmax (µmol L⁻¹ min⁻¹) | Km (mol L⁻¹) |

|---|---|---|---|

| Ligand L2 / Cu(CH₃COO)₂ | Methanol | 41.67 | 0.02 |

Data sourced from a study on in-situ catalysts based on nitro functional pyrazole derivatives. researchgate.net

Furthermore, palladium complexes featuring pyrazolyl-functionalized N-heterocyclic carbene (NHC) ligands, which share structural motifs with this compound, have proven to be highly effective catalysts for Suzuki–Miyaura and Mizoroki–Heck coupling reactions. researchgate.net These reactions are pivotal in the synthesis of pharmaceuticals and advanced materials. The ability of these catalysts to function efficiently in water or aqueous/organic mixtures under aerobic conditions significantly enhances their green credentials by reducing the reliance on anhydrous, deoxygenated, and often toxic organic solvents. researchgate.net

Another facet of green process facilitation is the prevention of waste through applications like corrosion inhibition. A structural isomer of the target compound, 2-(1H-pyrazol-5-yl)aniline, synthesized via a green microwave-assisted method, has been identified as an effective corrosion inhibitor for aluminum alloys in acidic environments. nih.gov By forming a protective layer on the metal surface, such compounds prevent degradation, thereby extending the material's lifespan and reducing the waste and energy associated with replacing corroded parts. nih.gov This preventative approach aligns with the green chemistry principle of waste minimization at the source.

Emerging Research Avenues and Future Perspectives for 2 3 Phenyl 1h Pyrazol 1 Yl Aniline

Strategic Optimization of Synthetic Methodologies

The synthesis of the 2-(3-phenyl-1H-pyrazol-1-yl)aniline scaffold and its analogues is a focal point of research, with an emphasis on improving efficiency, yield, and environmental compatibility.

A common and foundational approach for creating the pyrazole (B372694) ring involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For instance, a multi-step synthesis can begin with a substituted acetophenone (B1666503) reacting with diethyl oxalate (B1200264) to form a 1,3-diketoester. This intermediate is then cyclized with phenylhydrazine (B124118) to yield the core pyrazole structure. nih.gov A similar foundational method involves the reaction of substituted 3-formyl chromones with pyrrolidine, followed by treatment with hydrazine hydrate (B1144303) to form 2-(1H-pyrazol-3-yl)phenols. researchgate.net

Modern synthetic strategies aim to streamline these processes. Key areas of optimization include:

One-Pot Procedures: Multi-component reactions, where reactants like hydrazine monohydrate, malononitrile, ethyl acetoacetate, and various aldehydes are combined in a single step, offer an atom-economical and efficient route to complex pyrazole derivatives like pyrano[2,3-c]pyrazoles. ias.ac.in

Catalyst-Free and Solvent-Free Conditions: To enhance the green credentials of the synthesis, methods that operate under solvent-free conditions are being explored. These techniques reduce waste and often shorten reaction times without requiring tedious purification steps. ias.ac.in